Cas no 1935236-43-3 (3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile)

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile is a heterocyclic compound featuring an oxazolidinone core linked to a benzonitrile moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxazolidinone ring provides a rigid scaffold that can enhance binding affinity in bioactive molecules, while the benzonitrile group offers versatility for further functionalization. Its well-defined chemical properties facilitate controlled modifications, supporting applications in drug discovery and material science. The compound's stability under various conditions ensures reliable performance in synthetic routes, and its high purity makes it suitable for precision research. Its balanced lipophilicity and electronic effects contribute to its utility in designing novel therapeutic agents.
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile structure
1935236-43-3 structure
商品名:3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
CAS番号:1935236-43-3
MF:C10H8N2O2
メガワット:188.182722091675
CID:6090540
PubChem ID:130943305

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
    • 1935236-43-3
    • EN300-1776309
    • インチ: 1S/C10H8N2O2/c11-5-7-2-1-3-8(4-7)9-6-14-10(13)12-9/h1-4,9H,6H2,(H,12,13)
    • InChIKey: BPXFPTZOSXWGEI-UHFFFAOYSA-N
    • ほほえんだ: O1C(NC(C2C=CC=C(C#N)C=2)C1)=O

計算された属性

  • せいみつぶんしりょう: 188.058577502g/mol
  • どういたいしつりょう: 188.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 62.1Ų

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1776309-0.5g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
0.5g
$1027.0 2023-09-20
Enamine
EN300-1776309-0.1g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
0.1g
$943.0 2023-09-20
Enamine
EN300-1776309-1.0g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
1g
$1070.0 2023-06-03
Enamine
EN300-1776309-10.0g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
10g
$4606.0 2023-06-03
Enamine
EN300-1776309-2.5g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
2.5g
$2100.0 2023-09-20
Enamine
EN300-1776309-5.0g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
5g
$3105.0 2023-06-03
Enamine
EN300-1776309-5g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
5g
$3105.0 2023-09-20
Enamine
EN300-1776309-0.25g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
0.25g
$985.0 2023-09-20
Enamine
EN300-1776309-10g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
10g
$4606.0 2023-09-20
Enamine
EN300-1776309-0.05g
3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile
1935236-43-3
0.05g
$900.0 2023-09-20

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile 関連文献

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrileに関する追加情報

Research Brief on 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile (CAS: 1935236-43-3): Recent Advances and Applications

3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile (CAS: 1935236-43-3) is a synthetic compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile, emphasizing its efficient production through a one-pot cyclization reaction. The researchers optimized reaction conditions to achieve a yield of 78%, with high purity suitable for pharmacological testing. The study also demonstrated the compound's stability under physiological conditions, making it a promising candidate for further drug development.

In terms of biological activity, recent in vitro studies have shown that 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile exhibits significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to known oxazolidinone antibiotics but with improved selectivity. These findings were corroborated by molecular docking studies that revealed strong binding affinity to the 50S ribosomal subunit.

Beyond its antimicrobial properties, emerging research suggests potential anti-inflammatory applications for this compound. A 2024 preclinical study demonstrated that 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile significantly reduced pro-inflammatory cytokine production in macrophage cells, with particular efficacy against TNF-α and IL-6. The compound's dual activity profile makes it particularly interesting for treating complex infections with inflammatory components.

Structure-activity relationship (SAR) studies have identified key modifications to the benzonitrile moiety that can enhance both potency and pharmacokinetic properties. Researchers are particularly interested in exploring fluorinated derivatives, which show improved blood-brain barrier penetration in animal models. These developments open new possibilities for treating central nervous system infections.

While the current research landscape is promising, several challenges remain. The compound's metabolic stability in human liver microsomes requires further optimization, and comprehensive toxicity studies are needed before clinical translation. Nevertheless, 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile represents an exciting avenue for drug discovery, with potential applications spanning infectious diseases, inflammatory disorders, and possibly oncology (given preliminary findings of antiproliferative activity in certain cancer cell lines).

Future research directions include the development of prodrug formulations to improve oral bioavailability and the exploration of combination therapies with existing antimicrobial agents. The compound's unique chemical structure also offers opportunities for creating targeted drug delivery systems, particularly for biofilm-associated infections. As research progresses, 3-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile may emerge as a valuable addition to the medicinal chemist's toolbox against increasingly drug-resistant pathogens.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司